molecular formula C10H7BrFNO2 B1409631 Ethyl 2-bromo-4-cyano-5-fluorobenzoate CAS No. 1805590-72-0

Ethyl 2-bromo-4-cyano-5-fluorobenzoate

Cat. No.: B1409631
CAS No.: 1805590-72-0
M. Wt: 272.07 g/mol
InChI Key: OPQZJNUZFCHCAI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C10H7BrFNO2 and a molecular weight of 272.07 g/mol . This compound is known for its unique structure, which includes a bromine, cyano, and fluorine substituent on a benzoate ester.

Preparation Methods

Ethyl 2-bromo-4-cyano-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-5-fluorobenzoate can be compared with similar compounds such as:

Biological Activity

Ethyl 2-bromo-4-cyano-5-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C9H8BrFNO2C_9H_8BrFNO_2. Its structure includes a bromine atom, a cyano group, and a fluorine atom, which contribute to its reactivity and interactions with biological targets. The presence of these halogen substituents enhances the compound's lipophilicity, potentially facilitating its incorporation into biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity. Additionally, the fluorine atom may enhance stability and binding affinity to biological macromolecules such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness through mechanisms that may include disruption of cell membrane integrity or inhibition of essential metabolic pathways. The compound's structural features allow it to interact with bacterial enzymes, potentially leading to cell death .

Anticancer Potential

In addition to antimicrobial effects, this compound shows promise in anticancer applications. Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest. Its mechanism may involve the modulation of signaling pathways associated with cancer cell survival and growth.

Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; mechanism involves disruption of metabolic pathways
Anticancer ActivityInduces apoptosis in cancer cells; inhibits cell proliferation
Mechanistic StudiesInteraction with specific enzymes; influences biochemical pathways

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The results suggest that the compound could serve as a lead for developing new antimicrobial agents .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. These findings indicate potential for further development as an anticancer therapeutic.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-9(12)6(5-13)3-8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQZJNUZFCHCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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